5-ethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-Ethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 5-ethyl-1H-pyrrole-2-carbaldehyde is the respiratory system . The compound interacts with the respiratory system, leading to changes in its function.
Mode of Action
The exact mode of action of This compound It is known that the compound interacts with its targets in the respiratory system, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by This compound It is suggested that the compound may have a potential reducing ability for metal ions .
Result of Action
The molecular and cellular effects of This compound It is known that the compound interacts with the respiratory system, leading to changes in its function .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole-2-carboxaldehyde derivatives, which include 5-Ethyl-1H-pyrrole-2-carbaldehyde, can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that pyrrole-2-carboxaldehyde derivatives can be produced via the formation of 3-deoxy-D-glucose in the reaction course , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrrole-2-carbaldehyde typically involves the functionalization of pyrrole derivatives. One common method is the Vilsmeier-Haack reaction, where pyrrole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: 5-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-ethyl-1H-pyrrole-2-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the synthesis of conductive polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrrole-2-carbaldehyde
- 1-Methyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Uniqueness
5-Ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the pyrrole ring.
Biological Activity
5-Ethyl-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in biological research due to its potential therapeutic applications. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H9NO. The compound features a pyrrole ring with an ethyl group at the 5-position and an aldehyde functional group at the 2-position, which contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 135.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Yellowish liquid |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound acts by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action:
- Induction of Apoptosis: The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest: It has been reported to cause G1 phase arrest, inhibiting cell division.
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies with concentration and the type of microorganism.
Case Study:
A study conducted on various bacterial strains demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at various positions on the pyrrole ring can significantly influence their pharmacological profiles.
Modification Position | Effect |
---|---|
5-position (Ethyl) | Enhances lipophilicity and bioavailability |
2-position (Aldehyde) | Critical for biological activity; facilitates interactions with target enzymes |
Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis and Evaluation: Compounds synthesized through microwave-assisted techniques showed improved yields and biological activities compared to traditional methods.
- In Silico Studies: Molecular docking studies suggest that this compound binds effectively to targets involved in cancer pathways, indicating potential as a lead compound for drug development.
Properties
IUPAC Name |
5-ethyl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWZGZSZVXVVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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